4-[(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]benzonitrile
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Overview
Description
This compound is a derivative of pyrimidone . It is an impurity of Fimasartan, a non-peptide angiotensin II receptor antagonist used for the treatment of hypertension and heart failure .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides . The reactions were carried out in ethanol in the presence of sodium ethoxide .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrimidone core and a benzonitrile group . The structure of a similar compound in PI3Kγ was solved, revealing a binding mode in agreement with the SAR observed on PI3Kβ .Chemical Reactions Analysis
The compound has been found to react with various amines and hydrazine hydrate . For example, when it reacted with hydrazine hydrate, it produced 2-hydrazinyl-6-methylpyrimidin-4(3H)-one . When it reacted with aniline, it resulted in the substitution of the R-sulfanyl group with the formation of 2-anilinopyrimidine .Mechanism of Action
Target of Action
Similar compounds have been used in the fabrication of functional supramolecular assemblies and materials .
Mode of Action
The compound is synthesized through a reversible addition-fragmentation chain transfer (RAFT) copolymerization reaction . It forms hydrogen bonds with single-ion conductive polymer electrolytes (SIPE), poly(ethylene glycol) methyl ether methacrylate (PEGMA), and 4-styrenesulfonyl (phenylsulfonyl) imide lithium (SSPSILi) .
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of functional supramolecular assemblies and materials . It exhibits a pH-responsive self-assembling behavior in an aqueous solution due to the aspartic acid moieties .
Pharmacokinetics
The compound’s high association constants suggest it may have good bioavailability .
Result of Action
The compound forms highly porous network structures with excellent thermal stability (>300°C) and high mechanical strength (17.3 MPa) . The resulting composite membrane exhibits a high ionic conductivity of 2.78 × 10 –5 S cm –1 at 30°C .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and pH. For instance, its self-assembling behavior is pH-responsive , and its thermal stability exceeds 300°C .
Future Directions
The future directions for this compound could involve further exploration of its potential therapeutic applications, given the activity of similar compounds against various diseases and infections . Additionally, further studies could be conducted to better understand its mechanism of action and to optimize its synthesis .
Biochemical Analysis
Biochemical Properties
It is known that the compound can react with aliphatic amines to give corresponding acetamides . The compound’s interactions with enzymes, proteins, and other biomolecules are yet to be explored.
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 4-[(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]benzonitrile in animal models .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized
Properties
IUPAC Name |
4-[(4-methyl-6-oxopyrimidin-1-yl)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-10-6-13(17)16(9-15-10)8-12-4-2-11(7-14)3-5-12/h2-6,9H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUAAXGVYPLUAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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